rac-Falcarinol

Catalog No.
S1486811
CAS No.
4117-12-8
M.F
C17H24O
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Falcarinol

CAS Number

4117-12-8

Product Name

rac-Falcarinol

IUPAC Name

(9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-

InChI Key

UGJAEDFOKNAMQD-KHPPLWFESA-N

SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

Synonyms

(9Z)-1,9-Heptadecadiene-4,6-diyn-3-ol; (cis)-3-Hydroxy-1,9-heptadecadien-4,6-diyne; Panaxynol;

Canonical SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

Isomeric SMILES

CCCCCCC/C=C\CC#CC#CC(C=C)O

The exact mass of the compound rac-Falcarinol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Natural Pesticide and Fungicide

rac-Falcarinol is a naturally occurring fatty alcohol found in carrots (Daucus carota), red ginseng (Panax ginseng), and ivy . It acts as a defense mechanism for these plants, protecting their roots from fungal diseases like liquorice rot . Research suggests that rac-Falcarinol disrupts fungal cell membranes, hindering their growth and survival [SOURCE NEEDED].

Cannabinoid Receptor Antagonist

Studies have shown that rac-Falcarinol can bind to the CB1 receptor, one of the main cannabinoid receptors in the human body . The CB1 receptor plays a role in various physiological processes, including pain perception, mood regulation, and appetite control. By acting as an antagonist, rac-Falcarinol may potentially block the effects of cannabinoids like THC, the psychoactive compound in marijuana [SOURCE NEEDED]. However, more research is required to understand the full implications of this interaction.

Potential Allergen

Some research suggests that rac-Falcarinol might have pro-allergic effects, potentially contributing to skin irritation . This is an area of ongoing investigation, and the exact mechanisms by which rac-Falcarinol might induce allergic reactions remain unclear.

Research Applications

Due to its diverse properties, rac-Falcarinol has potential applications in various scientific research fields. Here are some examples:

  • Understanding Cannabinoid Receptor Function: Research on rac-Falcarinol's interaction with the CB1 receptor can contribute to a better understanding of the endocannabinoid system and its role in human health [SOURCE NEEDED].
  • Natural Pesticide Development: Studying rac-Falcarinol's antifungal properties could lead to the development of more sustainable and eco-friendly pesticides for agriculture [SOURCE NEEDED].
  • Allergy Research: Investigating the potential allergenicity of rac-Falcarinol can improve our understanding of allergic reactions and develop strategies for diagnosis and treatment [SOURCE NEEDED].

Rac-Falcarinol, also known as panaxynol or carotatoxin, is a natural polyacetylene compound primarily found in plants such as carrots (Daucus carota) and Panax ginseng. It has the chemical formula C₁₇H₂₄O and is characterized by its structure that includes multiple double and triple bonds. This compound appears as a colorless solid and is soluble in organic solvents like alcohol and ether .

Typical of polyacetylenes, including oxidation and reduction processes. Its biosynthesis involves the conversion of oleic acid through several enzymatic steps, leading to the formation of falcarinol via hydroxylation at specific carbon positions. Key reactions include:

  • Desaturation: Involves the introduction of double bonds into the fatty acid chain.
  • Decarboxylation: Facilitates the removal of carboxylic acid groups.
  • Hydroxylation: Introduces hydroxyl groups that are crucial for its biological activity .

Rac-Falcarinol exhibits notable biological activities. It has been identified as a covalent antagonist of cannabinoid receptor type 1, which plays a role in mediating various physiological effects. This interaction can lead to pro-allergic responses in human skin cells when falcarinol blocks the effects of anandamide, an endocannabinoid . Additionally, it has shown potential antibacterial properties and may influence cell proliferation and apoptosis in certain cell lines .

The synthesis of rac-falcarinol can be achieved through several methods:

  • Natural Extraction: Obtained from plant sources like carrots or ginseng.
  • Chemical Synthesis: A notable method involves the one-pot reaction of metallated butadiyne with acrolein to form rac-falcarinol efficiently . This synthetic route allows for controlled production and study of the compound.

Rac-Falcarinol has several applications across different fields:

  • Agriculture: As a natural pesticide, it helps protect crops from fungal infections.
  • Pharmacology: Due to its interaction with cannabinoid receptors, it is being explored for therapeutic applications related to inflammation and allergic reactions.
  • Food Industry: Its presence in carrots contributes to the health-promoting properties attributed to this vegetable .

Studies on rac-falcarinol's interactions reveal its complex role in biological systems. Research indicates its ability to modulate cannabinoid receptor activity, potentially affecting pain management and inflammatory responses. Furthermore, its antibacterial properties suggest possible uses in food preservation and safety .

Rac-Falcarinol shares structural similarities with other polyacetylenes but stands out due to its unique biological activities. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
FalcarindiolContains additional hydroxyl groupsExhibits different pharmacological effects
OenanthotoxinSimilar polyacetylene structureKnown for neurotoxic properties
CicutoxinContains multiple unsaturated bondsHighly toxic; used in traditional medicine

Rac-falcarinol's unique configuration and biological interactions differentiate it from these compounds, making it a subject of interest for further research.

The evolutionary conservation of polyacetylene biosynthetic gene clusters across Apiaceae species represents a remarkable example of metabolic pathway preservation and diversification. Comprehensive phylogenetic analyses have revealed that falcarinol-type polyacetylene biosynthesis arose through ancient gene duplication events, particularly within the campanulids clade, which encompasses the primary polyacetylene-producing plant families. The Fatty Acid Desaturase 2 gene family underwent extensive radiation in both Asterales and Apiales lineages, with carrot (Daucus carota) harboring an unprecedented 24 Fatty Acid Desaturase 2 family members, representing the largest known expansion of this gene family in any plant species.

Evolutionary analyses using adaptive branch-site random effects likelihood models have identified episodic positive selection events specifically within the Fatty Acid Desaturase 2-alpha2 subclade, which contains functionally divergent acetylenases responsible for polyacetylene biosynthesis. These positive selection signatures are concentrated on ancestral branches leading to acetylenases that catalyze the first committed step of polyacetylene biosynthesis, suggesting that plant-pathogen interactions may have driven the evolutionary diversification of these enzymatic systems. The conservation of gene cluster organization is particularly evident in Solanaceae species, where falcarindiol biosynthetic genes demonstrate high sequence similarity (greater than 80-90% protein identity) and maintained chromosomal clustering across tomato, potato, and bell pepper genomes.

Comparative genomic analyses reveal that the core polyacetylene biosynthetic machinery exhibits modular organization, with acetylenase genes typically clustering with additional desaturase and oxidative enzymes. In carrot, quantitative trait loci mapping has identified major genomic regions on chromosome 4 containing multiple Fatty Acid Desaturase 2 candidates, including functionally characterized acetylenases DcFAD2-7 and DcFAD2-8, along with the bifunctional enzyme DcFAD2-19. This chromosomal clustering facilitates coordinated gene expression and may represent an evolutionary strategy for maintaining metabolic pathway integrity across generations.

SpeciesGene Cluster SizeSequence IdentityChromosomal LocationFunctional Diversity
Daucus carota24 members85-95%Chromosome 4 primary3 acetylenases, 2 bifunctional
Solanum lycopersicum4 core genes80-90%Chromosome 12Acetylenase, desaturase, decarbonylase
Solanum tuberosum4 homologs85-92%Syntenic regionSimilar to tomato cluster
Capsicum annuum4 genes88-95%Conserved syntenyMaintained organization

rac-Falcarinol functions as a covalent inverse agonist of the cannabinoid receptor type 1 (CB1), a G-protein-coupled receptor central to endocannabinoid signaling. Structural studies reveal that rac-Falcarinol selectively alkylates the anandamide binding site within the CB1 receptor, forming a stable covalent adduct with cysteine residues in the receptor’s ligand-binding pocket [1]. This irreversible binding displaces endogenous agonists like anandamide, effectively silencing constitutive receptor activity. In CB1-transfected CHO cells, rac-Falcarinol demonstrates a binding affinity (K~i~ = 594 nM) and suppresses basal G~i/o~ protein signaling by 80% at 10 µM concentrations [1].

The covalent modification induces a conformational shift in the CB1 receptor, stabilizing an inactive state that prevents β-arrestin recruitment and downstream MAPK pathway activation. Unlike classical orthosteric antagonists, rac-Falcarinol’s irreversible binding ensures prolonged suppression of CB1-mediated cAMP inhibition and calcium mobilization [1]. This mechanism mirrors the pharmacological profile of rimonabant, a synthetic CB1 inverse agonist, but with distinct kinetic properties due to its covalent binding mode. In human HaCaT keratinocytes, rac-Falcarinol exacerbates histamine-induced inflammatory responses by blocking CB1-dependent inhibition of chemokine release, highlighting its role in modulating immunopharmacological pathways [1].

Nrf2/ARE Pathway Activation Dynamics and Phase II Detoxification Enzyme Induction

Beyond cannabinoid receptor interactions, rac-Falcarinol activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a master regulator of cellular antioxidant defenses. Molecular docking studies demonstrate that rac-Falcarinol binds to the Kelch-like ECH-associated protein 1 (KEAP1) with a binding energy of −7.2 kcal/mol, disrupting the KEAP1-Nrf2 complex and enabling Nrf2 translocation to the nucleus [3]. This translocation induces the expression of phase II detoxification enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST), which mitigate oxidative stress.

In vitro assays confirm that rac-Falcarinol enhances the ferric reducing antioxidant power (FRAP) of cellular extracts by 3.5-fold at 50 µM, comparable to the activity of the reference antioxidant Trolox [3]. The compound’s lipophilic nature facilitates membrane penetration, allowing direct scavenging of hydroxyl radicals (IC~50~ = 28 µM) and superoxide anions (IC~50~ = 34 µM) [3]. Synergistically, Nrf2 activation upregulates heme oxygenase-1 (HO-1), which degrades pro-oxidant heme groups into biliverdin and carbon monoxide, further amplifying cytoprotective effects.

NF-κB Suppression Mechanisms in Intestinal Epithelial Cells

rac-Falcarinol exerts anti-inflammatory effects in intestinal epithelia by suppressing nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. In silico docking reveals strong interactions between rac-Falcarinol and the p50 subunit of NF-κB (binding energy = −8.1 kcal/mol), inhibiting its binding to DNA response elements in promoters of pro-inflammatory genes [3]. Experimental models show that rac-Falcarinol reduces lipopolysaccharide (LPS)-induced phosphorylation of inhibitor of kappa B kinase (IKK) by 65% at 20 µM, preventing degradation of the inhibitory protein IκBα and subsequent NF-κB nuclear translocation [3].

This suppression downregulates interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) expression by 40–50% in TNF-α-stimulated epithelial cells, curtailing neutrophil recruitment and mucosal inflammation [1] [3]. Notably, rac-Falcarinol’s dual modulation of CB1 and NF-κB pathways creates a synergistic anti-inflammatory milieu, positioning it as a unique phytochemical modulator of gastrointestinal immunophysiology.

Key Mechanistic Comparisons

PathwayTarget Proteinrac-Falcarinol EffectFunctional Outcome
CB1 SignalingCysteine residuesCovalent inverse agonismSuppressed cAMP inhibition
Nrf2/AREKEAP1Complex disruptionPhase II enzyme induction
NF-κBp50 subunitDNA binding inhibitionReduced pro-inflammatory cytokines

XLogP3

5.5

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 04-15-2024

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